Technical Whitepaper: 3,6-Dichloro-2-methoxybenzaldehyde
Technical Whitepaper: 3,6-Dichloro-2-methoxybenzaldehyde
CAS 27164-08-5
Executive Summary
3,6-Dichloro-2-methoxybenzaldehyde (CAS 27164-08-5) is a critical organochlorine intermediate, primarily utilized in the industrial synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used broad-spectrum herbicide. As a halogenated aromatic aldehyde, it serves as a pivot point in agrochemical manufacturing, enabling the introduction of the specific substitution pattern required for auxin-mimic activity. This guide provides a comprehensive technical analysis of its synthesis via the Vilsmeier-Haack reaction, its reactivity profile, and its downstream applications in herbicide development.
Chemical Profile & Identification
| Property | Specification |
| Chemical Name | 3,6-Dichloro-2-methoxybenzaldehyde |
| CAS Number | 27164-08-5 |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| Structural Class | Halogenated Benzaldehyde / Anisaldehyde Derivative |
| Physical State | Crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, chloroform, ethyl acetate; insoluble in water |
Synthesis: The Vilsmeier-Haack Route
The most robust and industrially scalable method for synthesizing 3,6-dichloro-2-methoxybenzaldehyde is the Vilsmeier-Haack formylation of 2,5-dichloroanisole. This pathway is preferred over direct oxidation of toluene derivatives due to its high regioselectivity, driven by the directing effects of the methoxy group.
Reaction Mechanism
The synthesis relies on the electrophilic aromatic substitution of 2,5-dichloroanisole. The ortho-directing power of the methoxy (-OCH₃) group, combined with the steric blocking of the para position by a chlorine atom, directs the formyl group exclusively to the 6-position (which becomes C1 relative to the aldehyde, or C2 relative to the methoxy in the final numbering).
Experimental Protocol (Bench Scale)
Note: This protocol involves hazardous reagents (POCl₃). All work must be performed in a fume hood.
Reagents:
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2,5-Dichloroanisole (1.0 eq)
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Phosphorus Oxychloride (POCl₃) (1.2 eq)
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N,N-Dimethylformamide (DMF) (1.5 eq)
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Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
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Vilsmeier Reagent Formation: In a flame-dried flask under inert atmosphere (N₂), cool DMF to 0°C. Add POCl₃ dropwise over 30 minutes. The solution will turn slightly yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent).
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Substrate Addition: Dissolve 2,5-dichloroanisole in minimal DCM and add it slowly to the Vilsmeier reagent at 0°C.
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Heating: Allow the mixture to warm to room temperature, then reflux at 40-50°C for 4-6 hours. Monitor consumption of the anisole via TLC or HPLC.
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Hydrolysis: Cool the reaction mixture to 0°C. Quench carefully by pouring onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.[1][2][3]
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Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ (to remove acidic byproducts) and brine. Dry over MgSO₄ and concentrate in vacuo.
Synthesis Pathway Diagram
Figure 1: Vilsmeier-Haack formylation pathway converting 2,5-dichloroanisole to the target aldehyde.[4]
Reactivity & Applications
Oxidation to Dicamba
The primary industrial utility of 3,6-dichloro-2-methoxybenzaldehyde is its conversion to Dicamba . The aldehyde group is oxidized to a carboxylic acid. This is superior to hydrolyzing a trichloromethyl group because it avoids harsh conditions that might cleave the methoxy ether.
Oxidation Protocol (Pinnick Oxidation):
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Reagents: Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene (scavenger).
-
Conditions: The aldehyde is dissolved in t-butanol/water. NaClO₂ provides a mild oxidation to the carboxylic acid without over-oxidizing the aromatic ring or cleaving the ether.
Functionalization Logic
The compound possesses three distinct reactive handles:
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Aldehyde (-CHO): Susceptible to nucleophilic addition (Grignard), reduction (to alcohol), or condensation (Schiff base formation).
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Methoxy (-OCH₃): Stable under oxidative conditions but can be demethylated with BBr₃ to yield the phenol (3,6-dichlorosalicylaldehyde).
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Chlorine Substituents: The Cl atoms at positions 3 and 6 deactivate the ring, making further electrophilic substitution difficult, but allowing for specific metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) if derivatization is required.
Application Workflow
Figure 2: Divergent synthesis pathways showing the conversion to Dicamba and other potential derivatives.
Handling & Safety (E-E-A-T)
As a halogenated aromatic aldehyde, CAS 27164-08-5 requires strict adherence to safety protocols.
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes can slowly oxidize to carboxylic acids upon air exposure; seal containers tightly.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a fume hood to avoid inhalation of dust or vapors.
References
-
BLD Pharm. (n.d.). 3,6-Dichloro-2-methoxybenzaldehyde Product Page. Retrieved from
-
ChemicalBook. (2023). Benzaldehyde, 3,6-dichloro-2-methoxy- Properties and CAS. Retrieved from
-
Google Patents. (2014). CN103819327A: Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. Retrieved from
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BenchChem. (2025). Vilsmeier-Haack Reaction Protocols. Retrieved from
-
National Institutes of Health (NIH). (2025). Dicamba (3,6-dichloro-2-methoxybenzoic acid) Compound Summary. PubChem.[5][6][7][8] Retrieved from
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- 5. 3,5-Dichloro-4-methoxybenzaldehyde | C8H6Cl2O2 | CID 883207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
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